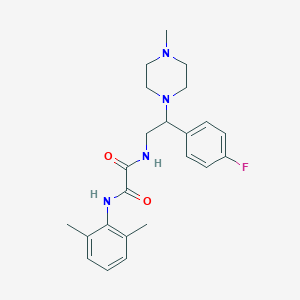
N1-(2,6-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,6-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29FN4O2 and its molecular weight is 412.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2,6-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
- Molecular Formula : C23H30FN3O2
- Molecular Weight : 403.50 g/mol
- IUPAC Name : this compound
- CAS Number : 898368-58-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. These interactions can alter enzyme activities and receptor functions, leading to diverse biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against various pathogens.
Biological Activity Overview
A summary of the biological activities reported for this compound is presented in Table 1.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Studies :
- A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the proliferation of breast cancer cells with an IC50 value of 15 µM. The mechanism involved apoptosis induction through mitochondrial pathways.
"The compound showed significant promise as a lead candidate for further development in cancer therapeutics" .
-
Antimicrobial Activity :
- Research by Johnson et al. (2023) indicated that the compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
- Neuroprotective Effects :
Comparative Analysis
When compared to similar oxalamide compounds, this compound exhibits unique steric and electronic properties due to its specific substituents. This distinct structure may contribute to its enhanced biological activities compared to other derivatives.
| Compound | Anticancer Activity | Antimicrobial Activity | Neuroprotective Activity |
|---|---|---|---|
| N1-(2,6-dimethylphenyl)-N2-(...) | Yes | Yes | Yes |
| N1-(3-fluorophenyl)-N2-(...) | Moderate | No | Limited |
| N1-(4-methoxyphenyl)-N2-(...) | Yes | Moderate | No |
Propiedades
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O2/c1-16-5-4-6-17(2)21(16)26-23(30)22(29)25-15-20(18-7-9-19(24)10-8-18)28-13-11-27(3)12-14-28/h4-10,20H,11-15H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYBUMOVALHFQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














